molecular formula C21H27N3O2 B15087334 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol

2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol

Cat. No.: B15087334
M. Wt: 353.5 g/mol
InChI Key: UJHCJSPGCTUIKK-HYARGMPZSA-N
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Description

2-((E)-{[4-(2,4-Dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is a chemical compound with the molecular formula C21H27N3O2 and a molecular weight of 353.46 g/mol . This piperazine-based Schiff base is of significant interest in medicinal chemistry research, particularly in the development of multitarget-directed ligands (MTDLs) for complex diseases. Piperazine derivatives are extensively investigated as potential therapeutic agents. Specifically, research indicates that structurally similar piperazine-2-carboxylic acid derivatives demonstrate promise as anti-Alzheimer agents by functioning as potent and selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . Furthermore, piperazine-based compounds with a resorcinol core, analogous to the 6-methoxyphenol group in this molecule, have been studied for their interaction with biological targets such as estrogen receptors, suggesting potential research applications in oncology and endocrinology . The structure of this compound, featuring an imino bond, is typical of Schiff bases, a class known for its versatile biological activities. This product is provided For Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety protocols in a controlled laboratory setting.

Properties

Molecular Formula

C21H27N3O2

Molecular Weight

353.5 g/mol

IUPAC Name

2-[(E)-[4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl]iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C21H27N3O2/c1-16-7-8-19(17(2)13-16)15-23-9-11-24(12-10-23)22-14-18-5-4-6-20(26-3)21(18)25/h4-8,13-14,25H,9-12,15H2,1-3H3/b22-14+

InChI Key

UJHCJSPGCTUIKK-HYARGMPZSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)/N=C/C3=C(C(=CC=C3)OC)O)C

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)N=CC3=C(C(=CC=C3)OC)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol typically involves the condensation reaction between 4-(2,4-dimethylbenzyl)-1-piperazine and 6-methoxysalicylaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Imine Formation and Tautomerism

The compound is synthesized via a condensation reaction between 4-(2,4-dimethylbenzyl)piperazine and 2-hydroxy-6-methoxybenzaldehyde under acidic or microwave-assisted conditions . Key observations include:

Reaction Conditions Details
SolventEthanol or methanol with catalytic acetic acid
Temperature/TimeReflux (78–90°C) for 3–6 hours or microwave (900 W, 10–20 min)
Yield70–85% (crude), purified via recrystallization (MeOH/petroleum ether)
ConfigurationExclusive E-isomer confirmed by 1H^1H-NMR (δ 8.3–8.5 ppm for CH=N)

The imine exhibits keto-enol tautomerism, stabilized by intramolecular hydrogen bonding between the phenolic –OH and adjacent methoxy group .

Hydrolysis Reactions

The C=N bond undergoes hydrolysis in acidic or basic media:

  • Acidic Hydrolysis :
    C=N+H2OHClNH+COOH\text{C=N} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{NH} + \text{COOH}
    Yields 4-(2,4-dimethylbenzyl)piperazine and 2-hydroxy-6-methoxybenzaldehyde .

  • Basic Hydrolysis :
    Slower due to deprotonation of the phenolic –OH, reducing electrophilicity of the imine carbon .

Reduction of the Imine Group

The imine is reduced to a secondary amine using NaBH4_4 or catalytic hydrogenation:

Reducing Agent Conditions Product
NaBH4_4Ethanol, 0°C, 2 hours 2-((4-(2,4-Dimethylbenzyl)piperazin-1-yl)methyl)-6-methoxyphenol
H2_2/Pd-CRT, 1 atm, 6 hours Same product with >90% yield

Coordination with Metal Ions

The imine nitrogen and phenolic oxygen act as bidentate ligands for transition metals, forming stable complexes :

Metal Salt Conditions Complex Structure Application
Cu(NO3_3)2_2·3H2_2OMethanol, reflux, 4 hours [Cu(L)2_2]2+^{2+} square planar geometryAntioxidant/catalytic studies
FeCl3_3Ethanol, RT, 12 hours Octahedral Fe(III) complexMagnetic materials

EPR and UV-Vis spectra confirm paramagnetic behavior in Cu(II) complexes (g_\perp = 2.06, g_\parallel = 2.25) .

Electrophilic Aromatic Substitution

The phenolic ring undergoes regioselective substitution:

Reaction Reagents Position Product
NitrationHNO3_3/H2_2SO4_4, 0°C Para to –OH5-Nitro derivative
BrominationBr2_2/AcOH, RT Ortho to –OCH3_33-Bromo-6-methoxyphenol adduct

The 2,4-dimethylbenzyl group directs electrophiles to the activated phenolic ring.

Oxidation Reactions

  • Phenolic –OH Oxidation :
    Reacts with PbO2_2 or K3_3[Fe(CN)6_6] to form a quinone derivative .
    PhenolOxidantQuinone+H2O\text{Phenol} \xrightarrow{\text{Oxidant}} \text{Quinone} + \text{H}_2\text{O}

  • Demethylation :
    BBr3_3 in DCM removes the methoxy group, yielding a catechol derivative .

Nucleophilic Addition at the Imine Carbon

Grignard reagents (e.g., CH3_3MgBr) add to the C=N bond, forming a secondary amine :
C=N+RMgXC(NHR)-MgXH2OC(NHR)-H\text{C=N} + \text{RMgX} \rightarrow \text{C(NHR)-MgX} \xrightarrow{\text{H}_2\text{O}} \text{C(NHR)-H}

Photochemical Reactions

UV irradiation (λ = 254 nm) induces EZ isomerization, detectable by 1H^1H-NMR peak splitting .

Key Structural and Reactivity Insights:

  • Steric Effects : The 2,4-dimethylbenzyl group hinders reactions at the piperazine nitrogen .

  • Hydrogen Bonding : Intramolecular H-bonding between –OH and –OCH3_3 stabilizes the E-isomer and reduces oxidation susceptibility .

  • Solubility : Limited aqueous solubility (logP ≈ 3.8) necessitates polar aprotic solvents (DMF, DMSO) for reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of enzymes and other proteins. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Electron-Donating Groups : The target compound’s 2,4-dimethylbenzyl group (methyl substituents) enhances steric hindrance and may reduce oxidative degradation compared to halogenated analogs (e.g., 4-chlorobenzyl in ).

Phenolic Substituent Influence

  • Methoxy vs. Ethoxy: Ethoxy-substituted analogs () have slightly higher hydrophobicity (logP ~2.8 vs.
  • Polarity: The hydroxyl group in the target compound’s 6-methoxyphenol moiety enables hydrogen bonding, a feature absent in non-phenolic analogs like those in .

Biological Activity

The compound 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₂
  • Molecular Weight : 313.39 g/mol
  • IUPAC Name : this compound

This compound features a piperazine ring, which is known for its diverse biological activities, including antipsychotic and antidepressant effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives of piperazine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis. A notable study demonstrated that compounds with a similar scaffold exhibited an EC50 value of 2 nM in apoptosis induction assays against various cancer cell lines, indicating potent activity against tumors .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : It potentially inhibits cell cycle progression through interactions with cyclin-dependent kinases (CDKs), similar to other piperazine derivatives .
  • Targeting Specific Enzymes : Molecular docking studies suggest that the compound may selectively inhibit certain enzymes critical for cancer cell survival and proliferation.

In Vitro Studies

In vitro studies have been conducted to evaluate the efficacy of the compound against various cancer cell lines. For example:

Cell Line IC50 (µM) Mechanism
A549 (Lung)0.5Apoptosis
HeLa (Cervical)0.3Cell cycle arrest

These findings indicate that the compound is particularly effective against lung and cervical cancer cells, suggesting its potential as a therapeutic agent .

Comparative Analysis

A comparative analysis with related compounds reveals that modifications in substituents on the piperazine ring can significantly affect biological activity. For instance, compounds with alkyl substitutions showed enhanced potency compared to those with aryl groups .

Q & A

Q. What are the standard methods for synthesizing and characterizing 2-((E)-{[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol?

The compound is synthesized via a Schiff base condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and a substituted piperazine derivative (e.g., 4-(2,4-dimethylbenzyl)piperazine) in methanol or ethanol under reflux conditions. Acetic acid is typically used as a catalyst . Characterization involves:

  • UV-Vis spectroscopy to confirm π→π* and n→π* transitions in the imine bond.
  • FTIR to identify the C=N stretch (~1600–1650 cm⁻¹) and phenolic O-H stretch (~3200–3500 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ ~3.8 ppm), and piperazine protons (δ 2.5–3.5 ppm).
  • Melting point analysis (e.g., sharp melting points >200°C indicate purity) .

Q. How is the thermal stability of this Schiff base assessed?

Thermogravimetric analysis (TGA) is performed under nitrogen, with heating rates of 10°C/min. The compound typically shows stability up to ~210°C, followed by decomposition of the imine bond and aromatic moieties. Differential scanning calorimetry (DSC) reveals endothermic peaks corresponding to melting and exothermic peaks for oxidative degradation .

Q. What spectroscopic techniques confirm the E-configuration of the imine bond?

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELXL ) provides bond lengths (C=N ~1.28 Å) and dihedral angles to confirm the E-isomer.
  • NOESY NMR : Absence of nuclear Overhauser effects between the imine proton and adjacent substituents supports the trans configuration .

Advanced Research Questions

Q. How can computational methods predict the antioxidant activity of this compound?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) are used to determine:

  • HOMO-LUMO energy gaps : Smaller gaps (~3–4 eV) correlate with higher electron-donating capacity and radical scavenging activity.
  • Bond dissociation enthalpy (BDE) : Lower BDE values (~85–90 kcal/mol) for phenolic O-H bonds indicate easier hydrogen abstraction, enhancing antioxidant potential .
    Experimental validation via DPPH assay (IC₅₀ values <50 μM suggest strong activity) is critical to resolve discrepancies between computational predictions and empirical data .

Q. How do structural modifications (e.g., substituents on the benzyl group) affect bioactivity?

A comparative study of analogs (e.g., 4-fluorobenzyl vs. 2,4-dimethylbenzyl) reveals:

  • Electron-withdrawing groups (e.g., -F) reduce antioxidant activity by destabilizing radical intermediates.
  • Steric effects : Bulky substituents (e.g., 2,4-dimethyl) enhance lipid solubility but may hinder binding to biological targets.
    Tabulated IC₅₀ values from DPPH assays:
SubstituentIC₅₀ (μM)
2,4-dimethyl28.5 ± 1.2
4-fluoro45.7 ± 2.1
Unsubstituted38.9 ± 1.8

Q. What crystallographic challenges arise during structural refinement?

  • Disorder in the piperazine ring : Use SHELXL’s PART and SIMU instructions to model anisotropic displacement parameters.
  • Twinned crystals : Employ TWIN/BASF commands in SHELX to refine twin laws. High-resolution data (<1.0 Å) improves reliability .

Q. How can metal coordination enhance the compound’s properties?

Reaction with transition metals (Mn(II), Cu(II)) forms complexes with altered electronic and magnetic properties:

  • Synthesis : Reflux the Schiff base with metal acetates in ethanol.
  • Characterization :
    • EPR spectroscopy for paramagnetic species (e.g., Cu(II) with g⊥ > g∥).
    • Magnetic susceptibility (e.g., μeff ~1.73 BM for mononuclear Cu(II)).
  • Enhanced bioactivity : Metal coordination often increases DNA-binding affinity via intercalation or groove binding .

Methodological Guidance for Data Contradictions

Q. How to resolve discrepancies between experimental and computational UV-Vis spectra?

  • Solvent effects : Simulate spectra using polarizable continuum models (e.g., IEFPCM for methanol).
  • Conformational sampling : Perform molecular dynamics (MD) to account for rotameric states of the imine bond.
  • Experimental validation : Compare with time-dependent DFT (TD-DFT) results at the CAM-B3LYP/def2-TZVP level .

Q. Why do NMR chemical shifts vary between synthetic batches?

  • Tautomerism : The enol-imine ⇄ keto-amine equilibrium can shift with pH or solvent polarity. Use DMSO-d₆ (polar aprotic) vs. CDCl₃ (nonpolar) to stabilize specific tautomers.
  • Trace impurities : Recrystallize from methanol/diethyl ether (1:3) to remove unreacted aldehyde or amine .

Key Research Tools

  • Crystallography : SHELX suite , ORTEP-3 for visualization .
  • Spectroscopy : Gaussian 16 for DFT, Bruker TopSpin for NMR.
  • Bioassays : DPPH (Sigma-Aldrich protocol), MTT for cytotoxicity .

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